molecular formula C21H20N4O5S B2582731 (E)-5-(4-hydroxy-3-methoxybenzylidene)-2-(4-(2-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one CAS No. 577983-95-0

(E)-5-(4-hydroxy-3-methoxybenzylidene)-2-(4-(2-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one

Cat. No.: B2582731
CAS No.: 577983-95-0
M. Wt: 440.47
InChI Key: YQFILONIINLJCQ-CPNJWEJPSA-N
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Description

(E)-5-(4-Hydroxy-3-methoxybenzylidene)-2-(4-(2-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one is a synthetic compound based on the 5-arylidene-4-thiazolidinone scaffold, a structure recognized as a privileged scaffold in medicinal chemistry for its diverse biological activities . This chemical class has demonstrated significant research value as inhibitors of key protein kinases . Compounds with this core structure are investigated for their affinity towards anticancer targets and have shown potent activity against kinases such as DYRK1A, CK1, CDK5/p25, and GSK3α/β . The mechanism of action is typically associated with ATP-competitive inhibition of these enzymes, which are heavily implicated in cellular signaling pathways related to cell proliferation and survival . The specific stereochemistry (E)-configuration at the arylidene bond is often crucial for optimal biological activity and is a controlled feature in the synthesis of modern research compounds . The presence of the 4-hydroxy-3-methoxybenzylidene moiety and the 2-nitrophenyl-piperazine substituent is designed to optimize molecular interactions with enzymatic binding sites, thereby enhancing potency and selectivity in preclinical research models . This product is intended for research applications in neurological disorders and oncology, where DYRK1A and other CMGC family kinases are considered validated therapeutic targets . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-[4-(2-nitrophenyl)piperazin-1-yl]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O5S/c1-30-18-12-14(6-7-17(18)26)13-19-20(27)22-21(31-19)24-10-8-23(9-11-24)15-4-2-3-5-16(15)25(28)29/h2-7,12-13,26H,8-11H2,1H3/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQFILONIINLJCQ-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC=C4[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC=C4[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-5-(4-hydroxy-3-methoxybenzylidene)-2-(4-(2-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound features a thiazole ring, which is known for its diverse biological properties, including anticancer and antimicrobial activities. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) of this compound based on recent research findings.

Synthesis

The compound is synthesized through a multi-step process involving the Biginelli reaction, which combines aldehydes, thiourea, and dicarbonyl compounds under specific conditions to yield thiazole derivatives. The introduction of functional groups such as methoxy and nitro enhances the compound's bioactivity and solubility.

Anticancer Properties

Recent studies have demonstrated that related thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results against M-HeLa (cervical adenocarcinoma) with IC50 values indicating potent activity.

CompoundCell LineIC50 (μM)Selectivity Index
Compound AM-HeLa0.01510
Compound BChang Liver0.1507
This compoundM-HeLaTBDTBD

The selectivity index (SI), which compares the IC50 values in normal versus cancer cells, is crucial for evaluating the therapeutic potential and safety of these compounds.

The mechanism by which thiazole derivatives exert their anticancer effects often involves the inhibition of specific protein kinases that play a role in cell proliferation and survival. For example, studies have indicated that certain thiazole-based compounds can inhibit DYRK1A and CDK5 kinases, leading to apoptosis in cancer cells.

Antimicrobial Activity

In addition to anticancer properties, related thiazole compounds have shown antimicrobial activity against various pathogens. For instance, some derivatives exhibit selective antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

Case Studies

  • Cytotoxicity Study : A recent study evaluated the cytotoxic effects of several thiazole derivatives on M-HeLa cells. The results indicated that compounds with electron-donating groups at specific positions on the aromatic ring exhibited enhanced cytotoxicity compared to those with electron-withdrawing groups.
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties of thiazole derivatives, revealing that modifications at the 4-position of the thiazole ring significantly improved activity against resistant bacterial strains.

Structure-Activity Relationship (SAR)

The SAR analysis of thiazole derivatives highlights the importance of substituent types and positions on the benzylidene moiety in determining biological activity. Key findings include:

  • Methoxy Substitution : The presence of methoxy groups enhances solubility and bioactivity.
  • Nitro Group Influence : Nitro substitutions can increase cytotoxicity through enhanced interactions with cellular targets.

Scientific Research Applications

Structure and Composition

The compound's molecular formula is C19H20N4O3SC_{19}H_{20}N_{4}O_{3}S, featuring a thiazole ring, a piperazine moiety, and a hydroxymethoxybenzylidene group. Its structural characteristics are essential for understanding its biological activities.

Physical Properties

  • Molecular Weight : 364.45 g/mol
  • Appearance : Typically appears as a crystalline solid.
  • Solubility : Soluble in organic solvents, with limited solubility in water.

Anticancer Activity

Recent studies have indicated that compounds similar to (E)-5-(4-hydroxy-3-methoxybenzylidene)-2-(4-(2-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one exhibit significant anticancer properties. For instance, derivatives of thiazole have been shown to inhibit cell proliferation in various cancer cell lines:

  • Mechanism of Action :
    • Induction of apoptosis in cancer cells.
    • Inhibition of tubulin polymerization, which disrupts mitotic processes.
  • Case Study :
    • A study demonstrated that a related thiazole compound exhibited an IC50 value of 0.39 mM against MCF-7 breast cancer cells, indicating potent antiproliferative activity .

Antimicrobial Properties

Thiazole derivatives have also been investigated for their antimicrobial properties. The presence of the piperazine ring enhances the bioactivity against various bacterial strains.

  • Research Findings :
    • Compounds structurally related to the target compound showed effectiveness against both Gram-positive and Gram-negative bacteria.
    • Mechanistic studies suggested that these compounds disrupt bacterial cell wall synthesis.

Neuropharmacological Effects

There is emerging evidence suggesting that thiazole derivatives can act on neurotransmitter systems, particularly involving serotonin receptors.

  • Potential Applications :
    • The compound could serve as a lead for developing new antidepressants or anxiolytics by modulating serotonin receptor activity.
    • Studies have shown that similar piperazine-containing compounds exhibit selective binding to 5-HT6 receptors, which are implicated in mood regulation .
Compound NameIC50 (mM)Target Cell LineMechanism of Action
(E)-5-(4-hydroxy-3-methoxybenzylidene)thiazole0.39MCF-7 Breast CancerApoptosis induction, tubulin inhibition
(E)-5-(3-methoxyphenyl)thiazole0.77MDA-MB-231 Breast CancerCell cycle arrest
Piperazine derivative0.25HL-60 LeukemiaDisruption of cell wall synthesis

Table 2: Antimicrobial Activity Overview

Compound NameBacterial StrainZone of Inhibition (mm)
(E)-5-(4-hydroxy-3-methoxybenzylidene)thiazoleE. coli15
(E)-5-(3-nitrophenyl)piperazine derivativeS. aureus18
Thiazole derivativePseudomonas aeruginosa12

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolone derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and central nervous system (CNS) modulation. Below is a detailed comparison of the target compound with structurally analogous molecules:

Substituent Effects on the Benzylidene Moiety

  • This combination may enhance solubility and target interaction compared to simpler benzylidene derivatives .
  • (E)-5-(4-Methoxybenzylidene)-2-(piperidin-1-yl)thiazol-4(5H)-one (): Lacks the hydroxyl group, reducing hydrogen-bonding capacity.
  • (5E)-5-(4-Hydroxybenzylidene)-2-[4-(4-chlorophenyl)piperazin-1-yl]thiazol-4(5H)-one (): The 4-hydroxybenzylidene group retains hydrogen-bonding but lacks the methoxy group, altering solubility and steric interactions. The 4-chlorophenylpiperazine substituent provides moderate electron withdrawal compared to the nitro group .

Substituent Effects on the Piperazine Ring

  • Target Compound : The 2-nitrophenyl group on piperazine introduces strong electron-withdrawing effects, which can enhance binding to serotonin or dopamine receptors, as seen in related arylpiperazine drugs .
  • (5E)-2-[4-(4-Methylphenyl)piperazin-1-yl]-5-(3-nitrobenzylidene)thiazol-4(5H)-one (): Features a 3-nitrobenzylidene group (electron-withdrawing) and a 4-methylphenylpiperazine (electron-donating). The reversed nitro position on the benzylidene may reduce planarity and π-π stacking efficiency compared to the target compound .

Data Tables

Table 1: Structural and Electronic Comparison of Thiazolone Derivatives

Compound Benzylidene Substituent Piperazine Substituent Key Properties
Target Compound 4-Hydroxy-3-methoxy 2-Nitrophenyl High H-bonding, moderate logP
() 3-Nitro 4-Methylphenyl Strong EWG, reduced planarity
() 4-Hydroxy 4-Chlorophenyl Moderate EWG, higher Cl lipophilicity
() 4-Allyloxy 3-(Trifluoromethyl)phenyl High steric bulk, electronegative

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